[3-(Morpholinomethyl)phenyl]methanol is a substituted aromatic compound featuring both a morpholine ring and a methanol group. While not naturally occurring, it serves as a key intermediate in the synthesis of various biologically active compounds. [, , , , , ] These compounds often possess pharmacological properties making them valuable for drug discovery and development.
[3-(Morpholinomethyl)phenyl]methanol is an organic compound with the chemical formula CHN O and a CAS number of 91271-64-6. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications. It is classified under laboratory chemicals, primarily used for research purposes. The material is recognized as hazardous, with classifications indicating it can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled .
The compound is synthesized in laboratory settings and is not typically found in natural sources. It falls under the category of amines, specifically as a morpholine derivative, which contributes to its chemical reactivity and potential applications in organic synthesis. The classification of this compound under the Hazardous Products Regulations indicates that it requires careful handling and storage due to its corrosive nature .
The synthesis of [3-(Morpholinomethyl)phenyl]methanol can be achieved through various methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using a polar aprotic solvent can enhance nucleophilicity in substitution reactions, while careful monitoring of temperature can prevent side reactions.
The molecular structure of [3-(Morpholinomethyl)phenyl]methanol consists of a phenyl ring substituted at the 3-position with a morpholinomethyl group. The alcohol functional group (-OH) is attached to the methanol moiety, which contributes to its reactivity.
[3-(Morpholinomethyl)phenyl]methanol can participate in several chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., acid or base catalysts for esterification). The stability of the morpholine ring allows for selective reactions without disrupting the aromatic system.
The mechanism of action for [3-(Morpholinomethyl)phenyl]methanol involves nucleophilic attack by the morpholino nitrogen on electrophilic centers in substrates, facilitating various transformations such as alkylation or acylation.
The presence of the morpholine group enhances nucleophilicity due to its basic nature, allowing it to act effectively as a nucleophile in organic synthesis. This property is crucial for its potential applications in medicinal chemistry and material sciences.
[3-(Morpholinomethyl)phenyl]methanol has several scientific uses:
Morpholine derivatives exhibit extensive utility in medicinal chemistry due to their balanced physicochemical properties and specific target-binding capabilities. The morpholine ring’s oxygen and nitrogen atoms confer moderate basicity (predicted pKₐ ~7-9) and high solubility, facilitating cell membrane permeability and blood-brain barrier penetration—critical attributes for CNS-active drugs and intracellular kinase inhibitors [3] . In kinase inhibition, morpholine frequently serves as a hinge-binding moiety, forming hydrogen bonds with catalytic lysine or aspartate residues in ATP-binding pockets. For instance, FDA-approved mTOR inhibitors like everolimus integrate morpholine to enhance both solubility and target affinity [8].
Table 1: Role of Morpholine in Clinically Relevant Kinase Inhibitors
Kinase Inhibitor | Target Kinase | Morpholine Function | Impact on Pharmacokinetics |
---|---|---|---|
Everolimus | mTOR | Hinge binding, Solubility enhancement | ↑ Oral bioavailability, ↑ CNS penetration |
Dactolisib (NVP-BEZ235) | PI3K/mTOR | Hydrophobic pocket occupancy | ↑ Selectivity for lipid kinases |
[3-(Morpholinomethyl)phenyl]methanol derivatives* | Understudied kinases (e.g., ROR1, PIM1) | Scaffold for hybrid pharmacophore | Tunable log P (1.5-3.5), ↑ Synthetic versatility |
*Derivative example: Ethylcarbamate-linked inhibitors from benzyl alcohol precursor [8]
The morpholine ring’s metabolic stability—primarily undergoing oxidation to nontoxic metabolites—further supports its utility in prolonged therapeutic action [3]. Computational analyses reveal that morpholine-containing compounds exhibit 30-50% higher brain-to-plasma ratios than non-morpholine analogs, underscoring their suitability for targeting intracranial kinase pathways .
The benzyl-morpholine motif in [3-(Morpholinomethyl)phenyl]methanol enables multifaceted molecular interactions. The meta-substituted phenyl ring provides a planar aromatic surface for π-π stacking or hydrophobic contacts, while the flexible –CH₂– linker allows adaptive positioning of the morpholine ring in enzyme cavities. The primary alcohol (–CH₂OH) serves as a synthetic handle for derivatization into esters, carbamates, or ethers, modulating electronic properties and binding affinity [4] [9].
Synthetically, this scaffold is accessible via acid-catalyzed alkoxyalkylation or Friedel-Crafts reactions. As demonstrated in phenolic alkoxyalkylations [1], electron-rich arenes undergo electrophilic substitution with morpholine-functionalized acetals (e.g., morpholinomethyl methyl ether) under Brønsted or Lewis acid catalysis (Scheme 1):
Scheme 1: Synthetic Route to [3-(Morpholinomethyl)phenyl]methanol Analogues Benzaldehyde + Morpholine → Iminium intermediate → Reduction → 3-(Morpholinomethyl)benzyl alcohol Alternative: Resorcinol + ClCH₂Morpholine·HCl → AlCl₃ → Hybrid adduct [1]
Conformationally, density functional theory (DFT) studies indicate that the morpholine ring adopts a chair configuration, with the N-CH₂-phenyl bond allowing rotation (energy barrier: ~5 kcal/mol). This flexibility enables optimal docking in kinase pockets where rigid scaffolds fail. For example, in mTOR inhibitors, the morpholine oxygen hydrogen-bonds to Val2240, while the benzyl alcohol’s oxygen anchors to Tyr2225 [8].
Table 2: Key Structural Parameters of [3-(Morpholinomethyl)phenyl]methanol
Parameter | Value/Description | Method of Determination | Biological Implication |
---|---|---|---|
Distance (Nmorph-Oalcohol) | 4.8 Å | DFT Optimization | Enables bidentate chelation of catalytic residues |
log P | 1.97 | HPLC Retention Index | Balanced lipophilicity for cellular uptake |
TPSA | 29.5 Ų | Computational Prediction | Moderate membrane permeability |
H-Bond Acceptors | 3 (Omorph, Oalcohol, N) | Molecular Modeling | Versatile hinge-binding capacity |
Despite morpholine’s established role in blocking prominent kinases (mTOR, PI3K), [3-(Morpholinomethyl)phenyl]methanol remains underexploited for targeting lesser-studied kinases. Only ~60 of 500+ human kinases are comprehensively targeted by existing drugs, leaving critical gaps in oncology and immunology [2] [8]. For instance, kinases like ROR1 (involved in Wnt signaling) or PIM1 (regulator of cell survival) exhibit aberrant expression in leukemias but lack selective inhibitors. The benzyl-morpholine scaffold offers untapped potential here due to:
Table 3: Understudied Kinases Addressable by Benzyl-Morpholine Hybrids
Kinase | Pathway | Disease Link | Current Inhibitors | Benzyl-Morpholine Advantage |
---|---|---|---|---|
ROR1 | Non-canonical Wnt | CLL, Breast cancer | None FDA-approved | Potential for covalent inhibition via quinone methide formation |
PIM1 | STAT3 Activation | Prostate cancer | SGI-1776 (failed trial) | Higher selectivity due to unique hinge binding |
CLK1 | mRNA Splicing | Alzheimer’s, AML | TG003 | Enhanced BBB penetration for CNS targets |
TTK | Spindle Assembly | Aneuploid cancers | CFI-402257 | Allosteric modulation via benzyl stacking |
Recent studies on tetrahydroquinoline-morpholine hybrids demonstrate IC₅₀ values of 33 nM against mTOR [8], validating morpholine’s kinase affinity. Leveraging [3-(Morpholinomethyl)phenyl]methanol to target kinases like CLK1 or TTK could fill therapeutic gaps, particularly where blood-brain barrier penetration (e.g., in glioblastoma) or covalent inhibition is advantageous. Future research should prioritize screening this core against orphan kinases via high-throughput crystallography and binding assays.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7